molecular formula C9H15NO3 B12873345 4-Amino-5-(pentyloxy)furan-2(5H)-one

4-Amino-5-(pentyloxy)furan-2(5H)-one

Cat. No.: B12873345
M. Wt: 185.22 g/mol
InChI Key: ALQLFPBJFIRVDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-(pentyloxy)furan-2(5H)-one is a chemical compound that belongs to the class of furanones Furanones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(pentyloxy)furan-2(5H)-one typically involves the reaction of mucochloric acid with an appropriate amine and alcohol. The process can be summarized in the following steps:

    Starting Material: Mucochloric acid is used as the starting material.

    Amine Addition: An amine, such as 4-amino-2(5H)-furanone, is added to the reaction mixture.

    Alcohol Addition: Pentanol is then added to introduce the pentyloxy group.

    Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is formed.

Industrial Production Methods

For industrial-scale production, the process is optimized to increase yield and reduce costs. This involves using more efficient catalysts, optimizing reaction times, and employing continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(pentyloxy)furan-2(5H)-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups on the furanone ring.

    Substitution: The amino and pentyloxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-Amino-5-(pentyloxy)furan-2(5H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-5-(pentyloxy)furan-2(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2(5H)-furanone: Lacks the pentyloxy group, making it less hydrophobic.

    5-Alkyloxy-4-amino-2(5H)-furanones: Similar structure but with different alkyl groups.

    2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile: Contains additional aromatic rings and nitrile groups.

Uniqueness

4-Amino-5-(pentyloxy)furan-2(5H)-one is unique due to its specific combination of amino and pentyloxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug development and industrial chemistry.

Biological Activity

4-Amino-5-(pentyloxy)furan-2(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, synthesis, and applications.

Chemical Structure and Properties

The chemical structure of this compound consists of a furan ring substituted with an amino group and a pentyloxy side chain. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can modulate the activity of enzymes and receptors through mechanisms such as:

  • Hydrogen bonding
  • Hydrophobic interactions
  • Van der Waals forces

These interactions can lead to alterations in cellular pathways relevant to disease processes, particularly in cancer and microbial infections .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative organisms. For instance:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The compound's antimicrobial efficacy is often compared to conventional antibiotics, showing competitive inhibition zones in agar diffusion tests .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies have shown that it can induce cytotoxic effects on various cancer cell lines, including:

  • Human leukemia cells (CEM)
  • Mouse TLX5 lymphoma cells

The cytotoxicity was measured using the MTT assay, revealing an IC50 value that suggests significant potency against these cancer cells .

Research Findings and Case Studies

Several case studies highlight the biological activity of this compound:

StudyFindings
Study 1Demonstrated antimicrobial activity against multiple bacterial strains with MIC values ranging from 6 to 12.5 µg/mL .
Study 2Investigated the compound's effect on human leukemia cells, reporting an IC50 value of approximately 0.13 µM, indicating high potency .
Study 3Evaluated the interaction of the compound with DNA-binding agents, suggesting potential applications in targeted cancer therapies .

Synthesis and Derivative Studies

The synthesis of this compound involves various chemical reactions that allow for the modification of its structure to enhance biological activity. Researchers have explored derivatives of this compound, which have shown improved efficacy in both antimicrobial and anticancer assays. For example, amino acid conjugates derived from this furanone have been synthesized and evaluated for their bioactivity .

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

3-amino-2-pentoxy-2H-furan-5-one

InChI

InChI=1S/C9H15NO3/c1-2-3-4-5-12-9-7(10)6-8(11)13-9/h6,9H,2-5,10H2,1H3

InChI Key

ALQLFPBJFIRVDN-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1C(=CC(=O)O1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.